molecular formula C16H17N3O4S B12142397 Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12142397
M. Wt: 347.4 g/mol
InChI Key: QQEYNTYVZQJZAK-UHFFFAOYSA-N
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Description

Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound featuring a triazole ring substituted with furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution with Furyl Groups: The triazole ring is then functionalized with furyl groups through nucleophilic substitution reactions.

    Thioester Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:

    Oxidation: The furyl groups can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furyl and triazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles and furans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the furyl groups can enhance binding affinity to biological targets. This makes it a candidate for drug development, particularly in the areas of antifungal and antibacterial agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism by which Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, while the furyl groups can enhance hydrophobic interactions. This combination allows for strong and specific binding to biological targets, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • (5E)-3-(2-Furylmethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific substitution pattern on the triazole ring and the presence of both furyl and thioacetate groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

propan-2-yl 2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C16H17N3O4S/c1-11(2)23-14(20)10-24-16-18-17-15(13-6-4-8-22-13)19(16)9-12-5-3-7-21-12/h3-8,11H,9-10H2,1-2H3

InChI Key

QQEYNTYVZQJZAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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